molecular formula C19H20ClF2N3O4 B184773 Sitafloxacin hydrate CAS No. 163253-37-0

Sitafloxacin hydrate

货号: B184773
CAS 编号: 163253-37-0
分子量: 427.8 g/mol
InChI 键: ANCJYRJLOUSQBW-JJZGMWGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

西塔沙星水合物是一种由第一三共株式会社研发的广谱氟喹诺酮类抗生素。它用于治疗严重和耐药细菌感染。 西塔沙星水合物的化学名为 7-[(7S)-7-氨基-5-氮杂螺[2.4]庚烷-5-基]-8-氯-6-氟-1-[(1R,2S)-2-氟环丙基]-4-氧代喹啉-3-羧酸水合物 .

准备方法

合成路线和反应条件: 西塔沙星水合物的制备涉及几个关键步骤:

工业生产方法: 西塔沙星水合物的工业生产采用混合方法,防止粉尘分散和静电结合,确保颗粒均匀,溶解速度快。 该工艺简单,适用于大规模生产 .

化学反应分析

反应类型: 西塔沙星水合物会发生各种化学反应,包括:

    氧化: 涉及添加氧气或去除氢气。

    还原: 涉及添加氢气或去除氧气。

    取代: 涉及用另一个原子或原子团替换一个原子或原子团。

常用试剂和条件:

    氧化剂: 过氧化氢,高锰酸钾。

    还原剂: 硼氢化钠,氢化铝锂。

    取代试剂: 卤素,亲核试剂。

主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能会生成喹诺酮衍生物,而取代反应可能会生成各种氟喹诺酮类似物 .

科学研究应用

Clinical Applications

Sitafloxacin hydrate is primarily indicated for the treatment of:

  • Urinary Tract Infections (UTIs) : Sitafloxacin has shown comparable efficacy to levofloxacin in treating both acute uncomplicated and complicated UTIs. In a randomized controlled trial, the clinical cure rates for sitafloxacin were 89.2% for uncomplicated UTIs and 81.8% for complicated UTIs, demonstrating its effectiveness in bacterial eradication .
  • Respiratory Tract Infections (RTIs) : It is effective against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Mycobacterium tuberculosis, making it suitable for treating pneumonia and other respiratory infections .
  • Bone Infections : Recent studies have highlighted the potential of sitafloxacin in treating osteomyelitis, particularly when conjugated with bisphosphonates to enhance targeting of bone infections caused by Staphylococcus aureus .
  • Salvage Therapy for Helicobacter pylori : Sitafloxacin is also utilized as part of combination therapies for eradicating H. pylori, indicating its role in gastrointestinal infections .

Pharmacokinetics

The pharmacokinetic profile of sitafloxacin reveals:

  • Absorption : Sitafloxacin is rapidly absorbed with high bioavailability (approximately 89%) following oral administration.
  • Distribution : It penetrates well into tissues, including alveolar epithelial lining fluid, which is crucial for treating respiratory infections .
  • Elimination : The drug is primarily excreted unchanged in urine (about 70% within 48 hours) and has a renal clearance rate indicating both glomerular filtration and tubular secretion are involved .

Safety Profile

The safety of sitafloxacin has been assessed across multiple clinical trials involving over 1,000 patients. Common adverse events include:

  • Gastrointestinal Disorders : Occurred in approximately 17.2% of patients, primarily diarrhea.
  • Liver Enzyme Elevations : Reported in about 16.2% of cases, necessitating monitoring during treatment .

While there are concerns regarding phototoxicity in Caucasian populations, this risk is less significant in hospital settings where sitafloxacin is primarily used .

Comparative Efficacy

A summary table comparing sitafloxacin with other antibiotics in terms of efficacy against specific pathogens is provided below:

AntibioticIndicationClinical Cure Rate (%)Notable Pathogens
SitafloxacinAcute Uncomplicated UTI89.2E. coli, Klebsiella pneumoniae
LevofloxacinAcute Uncomplicated UTI97.1E. coli, Klebsiella pneumoniae
SitafloxacinComplicated UTI81.8E. coli, Enterobacter cloacae
SitafloxacinRespiratory Infections>90S. pneumoniae, M. tuberculosis

Case Studies

Several case studies highlight the successful application of sitafloxacin:

  • A study involving patients with acute uncomplicated UTIs demonstrated that sitafloxacin was as effective as levofloxacin with similar adverse event profiles .
  • In a murine model of implant-associated osteomyelitis, bisphosphonate-conjugated sitafloxacin showed superior efficacy against methicillin-resistant strains compared to standard treatments like vancomycin .

作用机制

西塔沙星水合物通过抑制细菌 DNA 旋转酶和拓扑异构酶 IV 发挥作用,这些酶对于 DNA 复制和转录至关重要。这种双重抑制活性会破坏细菌 DNA 过程,导致细胞死亡。 西塔沙星水合物对革兰氏阳性菌和革兰氏阴性菌都有效,包括耐药菌株 .

类似化合物:

  • 左氧氟沙星
  • 环丙沙星
  • 莫西沙星
  • 加替沙星

比较: 西塔沙星水合物因其对 DNA 旋转酶和拓扑异构酶 IV 的双重抑制活性而独一无二,使其能够有效对抗耐药细菌菌株。 它还具有比其他氟喹诺酮更广泛的活性谱 .

相似化合物的比较

  • Levofloxacin
  • Ciprofloxacin
  • Moxifloxacin
  • Gatifloxacin

Comparison: Sitafloxacin hydrate is unique due to its dual inhibitory activity against DNA gyrase and topoisomerase IV, making it effective against resistant bacterial strains. It also has a broader spectrum of activity compared to other fluoroquinolones .

生物活性

Sitafloxacin hydrate, a new-generation fluoroquinolone antibiotic, exhibits significant biological activity against a wide range of bacterial pathogens. This article provides a comprehensive overview of its antimicrobial properties, pharmacokinetics, clinical efficacy, and safety profile, supported by data tables and relevant case studies.

Overview of this compound

Sitafloxacin (DU-6859a), marketed as Gracevit in Japan, is indicated for the treatment of various bacterial infections, particularly respiratory and urinary tract infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bactericidal effects .

Antimicrobial Spectrum

Sitafloxacin demonstrates broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including strains resistant to other fluoroquinolones. The following table summarizes its minimum inhibitory concentrations (MIC) against key pathogens:

Pathogen MIC (mg/L)
Methicillin-susceptible S. aureus0.06 - 0.5
Methicillin-resistant S. aureus0.5 - 2
Streptococcus pneumoniae0.03 - 0.06
Haemophilus influenzae0.004
Moraxella catarrhalis0.008 - 0.015
Klebsiella pneumoniae0.12 - 0.25

These values indicate Sitafloxacin's superior efficacy compared to other fluoroquinolones like levofloxacin and moxifloxacin .

Pharmacokinetics

Sitafloxacin exhibits rapid absorption with a bioavailability of approximately 89%. The pharmacokinetic parameters are influenced by dosage regimens, with a notable cumulative urinary excretion of about 70% within 48 hours post-administration . The following key pharmacokinetic parameters have been established:

  • Peak Serum Concentration (Cmax) : Achieved within hours post-administration.
  • Half-Life : Approximately 6-8 hours.
  • Renal Clearance : Approximately 200 ml/min, indicating both glomerular filtration and tubular secretion involvement.

Clinical Efficacy

Clinical trials have demonstrated that Sitafloxacin is effective in treating various infections:

  • Respiratory Tract Infections : A phase II study showed that Sitafloxacin (400 mg once daily) was comparable to imipenem/cilastatin in hospitalized patients with pneumonia .
  • Urinary Tract Infections : In a randomized controlled trial, Sitafloxacin was shown to be superior to levofloxacin in treating acute uncomplicated urinary tract infections in Chinese adults .
  • Bacteriological Efficacy : A PK-PD analysis indicated that achieving target values of fAUC024h/MIC30fAUC_{0-24h}/MIC\geq 30 or fCmax/MIC2fC_{max}/MIC\geq 2 resulted in eradication rates exceeding 96% for treated infections .

Safety Profile

The safety profile of Sitafloxacin has been characterized through multiple clinical trials involving over 1,000 patients. Common adverse events include:

  • Gastrointestinal Disorders : Reported in approximately 17.2% of patients.
  • Liver Enzyme Elevations : Observed in about 16.2% of participants.
  • Phototoxicity : Although a concern in Caucasian populations, it is less relevant in hospital settings .

Case Study 1: Pneumonia Treatment

A multicenter trial evaluated the efficacy of Sitafloxacin compared to traditional antibiotics in elderly patients with community-acquired pneumonia. Results indicated significant improvement in clinical outcomes with Sitafloxacin, demonstrating its potential as a first-line treatment option.

Case Study 2: Complicated Urinary Tract Infections

In a study involving patients with complicated urinary tract infections, Sitafloxacin showed higher eradication rates than levofloxacin, reinforcing its role as an effective alternative for resistant strains .

属性

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3.H2O/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19;/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28);1H2/t10-,12+,13+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCJYRJLOUSQBW-JJZGMWGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163253-37-0
Record name Sitafloxacin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163253370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IP57B62B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin hydrate
Reactant of Route 2
Sitafloxacin hydrate
Reactant of Route 3
Reactant of Route 3
Sitafloxacin hydrate
Reactant of Route 4
Sitafloxacin hydrate
Reactant of Route 5
Sitafloxacin hydrate
Reactant of Route 6
Reactant of Route 6
Sitafloxacin hydrate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。